An In-depth Technical Guide to Trimethylhydrazine: Chemical Formula, Structure, Properties, and Synthesis
An In-depth Technical Guide to Trimethylhydrazine: Chemical Formula, Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylhydrazine, a methylated derivative of hydrazine, presents a subject of significant interest in organic synthesis and toxicological research. This technical guide provides a comprehensive overview of the chemical formula, structure, and physicochemical properties of trimethylhydrazine isomers. Detailed experimental protocols for its synthesis are outlined, and its known biological activities are discussed. This document aims to serve as a valuable resource for professionals in research, and drug development by consolidating key technical data and methodologies related to this compound.
Chemical Formula and Structure
The chemical formula for trimethylhydrazine is C₃H₁₀N₂ .[1][2][3][4] It has a molecular weight of approximately 74.12 g/mol .[2][3] Trimethylhydrazine exists as two primary structural isomers: 1,1,2-trimethylhydrazine and the cationic 1,1,1-trimethylhydrazinium (B8733633).[5]
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1,1,2-Trimethylhydrazine: This isomer features two methyl groups attached to one nitrogen atom and one methyl group on the other. Its IUPAC name is 1,1,2-trimethylhydrazine.[1]
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1,1,1-Trimethylhydrazinium: This is a cationic species where three methyl groups are bonded to one of the nitrogen atoms, resulting in a positive charge on that nitrogen. It exists as a salt with a counter-ion, such as iodide (1,1,1-trimethylhydrazinium iodide).
Below is a visual representation of the chemical structures of the two isomers.
Chemical structures of Trimethylhydrazine isomers.
Physicochemical Properties
The physicochemical properties of trimethylhydrazine and its common salt are summarized in the tables below for easy comparison.
Table 1: Properties of 1,1,2-Trimethylhydrazine
| Property | Value | Reference |
| CAS Number | 1741-01-1 | [1][3][4] |
| Molecular Formula | C₃H₁₀N₂ | [1][3][4] |
| Molecular Weight | 74.12 g/mol | [3] |
| Boiling Point | 87.98 °C (estimate) | [2][3] |
| Melting Point | -71.91 °C | [2][3] |
| Density | 0.8648 g/cm³ (estimate) | [2][3] |
| pKa | 9.15 ± 0.70 (Predicted) | [2][3] |
| Refractive Index | 1.4212 (estimate) | [2][3] |
Table 2: Properties of 1,1,1-Trimethylhydrazinium Iodide
| Property | Value | Reference |
| CAS Number | 3288-80-0 | |
| Molecular Formula | C₃H₁₁IN₂ | [6] |
| Molecular Weight | 202.04 g/mol | [6] |
| Melting Point | 225-230 °C (decomposes) | |
| Appearance | White powder |
Experimental Protocols: Synthesis of Trimethylhydrazine
Several methods for the synthesis of trimethylhydrazine have been reported. Below are detailed protocols for two common approaches.
Synthesis of 1,1,1-Trimethylhydrazinium Iodide
This method involves the direct methylation of 1,1-dimethylhydrazine (B165182).
Experimental Protocol:
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Reaction Setup: In a well-ventilated fume hood, combine 1,1-dimethylhydrazine with methyl iodide. The reaction is typically carried out in a suitable solvent, such as diethyl ether or in the absence of a solvent.
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Reaction Conditions: The reaction mixture is stirred at room temperature. The formation of 1,1,1-trimethylhydrazinium iodide, a stable, crystalline solid, is observed.[7]
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Isolation and Purification: The solid product is isolated by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and then dried under vacuum.
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Characterization: The final product can be characterized by its melting point (225-230 °C with decomposition) and spectroscopic methods (NMR, IR).
Synthesis workflow for 1,1,1-Trimethylhydrazinium Iodide.
Biological Activity and Applications
Tumorigenicity
Studies have shown that trimethylhydrazine hydrochloride can act as a tumor inducer in mice.[8]
Experimental Findings:
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Administration: A 0.05% solution of trimethylhydrazine hydrochloride was administered to Swiss albino mice in their drinking water over their lifetime.[8]
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Tumor Induction: The treated group showed a significant increase in the incidence of tumors in blood vessels (angiosarcomas), lungs (adenomas), and kidneys (adenomas) compared to the untreated control group.[8]
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Incidence Rates: The tumor incidences in the treated group were 85% for blood vessels, 44% for lungs, and 6% for kidneys, compared to 5%, 22%, and 0% in the control group, respectively.[8]
This study highlights the carcinogenic potential of trimethylhydrazine, a critical consideration for its handling and use in any application.
Tumorigenic effects of Trimethylhydrazine Hydrochloride.
Applications in Organic Synthesis
1,1,1-Trimethylhydrazinium iodide is a valuable reagent in organic synthesis, particularly for aromatic amination through vicarious nucleophilic substitution (VNS).[7]
Key Applications:
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Aromatic Amination: It is used to introduce amino groups into electron-deficient aromatic rings, such as nitroarenes.[7]
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Reaction Mechanism: In the presence of a strong base, 1,1,1-trimethylhydrazinium iodide acts as a potent nucleophile, substituting a hydrogen atom on the aromatic ring.[7]
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Intermediate in Pharmaceutical Manufacturing: Trimethylhydrazine is used as an intermediate in the synthesis of various pharmaceutical products.[3]
Conclusion
Trimethylhydrazine, with its distinct isomers, possesses a range of chemical properties and reactivity that make it a compound of interest for both synthetic chemists and toxicologists. While its utility as a synthetic intermediate is evident, its demonstrated tumorigenicity necessitates careful handling and risk assessment. This guide has provided a detailed overview of its fundamental chemical characteristics, synthesis protocols, and biological activities to aid researchers and professionals in their work with this compound. Further research into its mechanisms of toxicity and potential therapeutic applications may unveil new facets of this intriguing molecule.
References
- 1. Trimethylhydrazine | C3H10N2 | CID 43369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 1741-01-1,TRIMETHYLHYDRAZINE | lookchem [lookchem.com]
- 3. Trimethylhydrazine - Protheragen [protheragen.ai]
- 4. Hydrazine, trimethyl- [webbook.nist.gov]
- 5. Methylhydrazines - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
- 8. Trimethylhydrazine hydrochloride as a tumor inducer in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
